Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a stable and synthetically useful derivative of pyrrolidine. This compound has gained significant attention in the field of organic synthesis and material science due to its unique properties.
Preparation Methods
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized efficiently in high yield by reacting pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride. The product is then purified using techniques such as column chromatography or recrystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It undergoes substitution reactions where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It has potential biological activities such as anticonvulsant and neuroprotective effects.
Medicine: It is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its stability and synthetic utility. Similar compounds include:
Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl][[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2S)-: Another derivative with different substituents.
tert-Butyldimethylsilyloxy-3-pyrrolidinol: A closely related compound with similar properties.
These compounds share some similarities in their chemical structure but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
tert-butyl-dimethyl-pyrrolidin-3-yloxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474083 |
Source
|
Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143656-87-5 |
Source
|
Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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